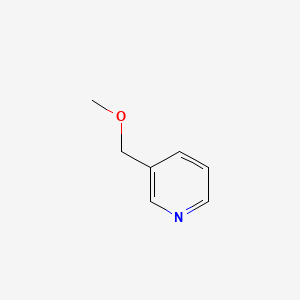

3-(Methoxymethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-6-7-3-2-4-8-5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJVHNKOXFYNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10320706 | |

| Record name | 3-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58418-62-5 | |

| Record name | NSC363756 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Methoxymethyl)pyridine

Introduction: The Versatility of a Substituted Pyridine

3-(Methoxymethyl)pyridine (CAS No: 58418-62-5) is a heterocyclic compound of significant interest within the realms of pharmaceutical and agrochemical research and development.[1] As a derivative of pyridine, it possesses the characteristic aromatic six-membered ring containing one nitrogen atom, which imparts a unique set of electronic and hydrogen-bonding capabilities. The strategic placement of a methoxymethyl substituent at the 3-position further modulates its steric and electronic profile, enhancing its utility as a versatile building block in organic synthesis.[1][2]

The pyridine scaffold is a cornerstone in medicinal chemistry, featuring prominently in a vast array of FDA-approved drugs. This prevalence is attributed to the pyridine ring's favorable pharmacokinetic properties and its capacity to engage in critical interactions with biological targets. The methoxymethyl group in this compound offers synthetic chemists a handle for further molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR) essential for the optimization of lead compounds.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for their verification, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. These parameters govern its behavior in different environments, influencing its reactivity, solubility, and bioavailability.

Summary of Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 177.6 °C at 760 mmHg | [2] |

| Density | 1.01 g/cm³ | [2] |

| Refractive Index | 1.496 | [2] |

| Melting Point | Not available | [2] |

| Solubility | Qualitatively described as enhancing the solubility of pyridine derivatives.[1] Specific quantitative data is not readily available. | |

| pKa | Not experimentally determined. Expected to be similar to other pyridine derivatives. |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of chemical identity. Below are the predicted spectral characteristics of this compound based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the methoxymethyl group.

-

Pyridine Ring Protons: Due to the electron-withdrawing nature of the nitrogen atom, the protons on the pyridine ring will be deshielded and appear in the downfield region of the spectrum (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern. The proton at the 2-position, being closest to the nitrogen, is expected to be the most downfield.

-

Methoxymethyl Protons: The spectrum will feature two singlets in the aliphatic region. The methylene protons (-CH₂-) adjacent to the pyridine ring are expected to resonate at approximately δ 4.5 ppm, while the methyl protons (-OCH₃) will appear further upfield, around δ 3.4 ppm.

-

-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The carbon atom at the 2-position (adjacent to the nitrogen) is expected to be the most deshielded. The carbon at the 3-position, bearing the substituent, will also have a characteristic chemical shift.

-

Methoxymethyl Carbons: The methylene carbon (-CH₂-) will appear around δ 75 ppm, and the methyl carbon (-OCH₃) will be observed at approximately δ 59 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-O stretching (ether): ~1050-1150 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum of this compound, the following is expected:

-

Molecular Ion Peak (M⁺): A peak at m/z = 123, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The molecule is likely to undergo fragmentation through various pathways. A common fragmentation would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 92, or the loss of the entire methoxymethyl radical to give a pyridinium cation at m/z = 78. Another prominent fragment could arise from the benzylic cleavage, resulting in a tropylium-like ion.

Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established scientific principles.

Determination of Boiling Point by Ebulliometry

The boiling point is a fundamental physical property that is sensitive to impurities. The following protocol describes its determination using a standard distillation apparatus.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume (e.g., 10 mL) of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Observe the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The temperature should remain constant during the distillation of a pure compound.

-

Recording: Record the constant temperature as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Caption: Workflow for Boiling Point Determination.

Quantitative Determination of Solubility

The solubility of a compound in various solvents is a critical parameter, particularly in drug development for formulation and in synthetic chemistry for reaction and purification.

Methodology (Shake-Flask Method):

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, methanol, dichloromethane, acetone).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed until the undissolved solute has settled.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

Caption: Shake-Flask Method for Solubility.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. For a pyridine derivative, the pKa of its conjugate acid is typically determined.

Methodology:

-

Solution Preparation: Prepare a standard aqueous solution of this compound of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the point of inflection on the titration curve.

Caption: Potentiometric Titration for pKa.

Safety, Handling, and Storage

As a chemical intermediate, proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound. While specific hazard classifications for this compound are not widely available, information from related compounds such as 3-(hydroxymethyl)pyridine suggests that it may cause skin and eye irritation.[3]

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and organic synthesis. This guide has provided a detailed overview of its core physicochemical properties, offering both compiled data and robust experimental protocols for their determination. A comprehensive understanding of these properties is paramount for its effective and safe utilization in a research and development setting. While some data, such as precise spectral assignments and quantitative solubility, require further experimental investigation, the information and methodologies presented herein provide a solid foundation for scientists working with this versatile compound.

References

-

LookChem. Cas 58418-62-5, this compound. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

NIST. Pyridine, 3-methoxy-. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

CFM-ID. Spectra Prediction. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

-

Pipzine Chemicals. 3-Pyridineacetonitrile, 6-Methoxy-2-Methyl. [Link]

-

ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

Sources

An In-depth Technical Guide to 3-(Methoxymethyl)pyridine (CAS 58418-62-5) for Advanced Chemical Synthesis

This guide provides an in-depth technical overview of 3-(methoxymethyl)pyridine, a versatile heterocyclic building block crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This document is intended for researchers, medicinal chemists, and process development scientists, offering insights into its properties, synthesis, reactivity, and applications, grounded in established chemical principles.

Introduction: The Strategic Value of a Substituted Pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and modulates the electronic properties of the ring, influencing pharmacokinetic and pharmacodynamic profiles. The strategic introduction of a methoxymethyl group at the 3-position, as in this compound, offers several advantages for the synthetic chemist. This functional group enhances solubility and provides a stable yet potentially modifiable handle for further chemical transformations, making it a valuable intermediate in the construction of novel drug candidates.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 58418-62-5 | [3] |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.15 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 177.6 °C at 760 mmHg | [4] |

| Density | 1.01 g/cm³ | [4] |

| Refractive Index (n²⁰/D) | 1.496 | [4] |

| Flash Point | 62.8 °C | [4] |

| Storage | Store at 0-8°C, sealed in a dry place | [4] |

Spectroscopic Data (Predicted and Correlated)

While experimental spectra for this compound are not widely published, a detailed analysis based on the known spectra of closely related structures (e.g., 3-methoxypyridine, pyridine, and substituted pyridines) allows for a reliable prediction of its key spectroscopic features.[5][6][7][8]

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~8.55 ppm (s, 1H): Proton at C2 (adjacent to N, deshielded).

-

δ ~8.50 ppm (d, 1H): Proton at C6.

-

δ ~7.70 ppm (dt, 1H): Proton at C4.

-

δ ~7.30 ppm (dd, 1H): Proton at C5.

-

δ ~4.50 ppm (s, 2H): Methylene protons (-CH₂-).

-

δ ~3.40 ppm (s, 3H): Methyl protons (-OCH₃).

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~155.0 ppm: C3 (attached to the electron-donating methoxymethyl group).

-

δ ~149.0 ppm: C2.

-

δ ~148.5 ppm: C6.

-

δ ~135.0 ppm: C4.

-

δ ~123.0 ppm: C5.

-

δ ~73.0 ppm: Methylene carbon (-CH₂-).

-

δ ~58.0 ppm: Methyl carbon (-OCH₃).

FT-IR (Predicted, Neat):

-

~3050 cm⁻¹ (m): Aromatic C-H stretch.

-

~2950-2850 cm⁻¹ (m): Aliphatic C-H stretch (CH₂ and CH₃).

-

~1600, 1580, 1480, 1430 cm⁻¹ (s): C=C and C=N ring stretching vibrations, characteristic of the pyridine ring.

Mass Spectrometry (EI, Predicted):

-

m/z 123 (M⁺): Molecular ion peak.

-

m/z 92: Loss of a methoxy radical (•OCH₃).

-

m/z 78: Loss of the methoxymethyl group, followed by rearrangement to a pyridinium-like fragment.

-

m/z 45: Fragment corresponding to the methoxymethyl cation ([CH₂OCH₃]⁺).[11][12][13]

Synthesis and Purification

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis, a classic and robust Sₙ2 reaction.[14][15][16][17] This approach utilizes the readily available 3-(hydroxymethyl)pyridine as the starting material.

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis Workflow.

Representative Experimental Protocol

Materials:

-

3-(Hydroxymethyl)pyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Alcohol Addition: Dissolve 3-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

-

Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium alkoxide.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise via the dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the electronic nature of the pyridine ring and the presence of the methoxymethyl substituent. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[18] The methoxymethyl group is a stable ether linkage, but the benzylic-like methylene protons can be susceptible to deprotonation under strongly basic conditions.

Key Reactions

-

N-Oxidation: The lone pair on the pyridine nitrogen is readily oxidized by peracids (e.g., m-CPBA) to form the corresponding N-oxide. This modification alters the reactivity of the ring, making it more susceptible to electrophilic substitution at the 4-position.

-

Quaternization: The nitrogen atom can be alkylated with alkyl halides to form quaternary pyridinium salts.[18]

-

Directed ortho-Metalation: The methoxy group can act as a directing group for deprotonation at the 4-position of the pyridine ring using strong bases like lithium diisopropylamide (LDA), allowing for the introduction of various electrophiles at this position.[15]

Application in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

A. Synthesis of Rabeprazole Intermediate: Rabeprazole is a proton pump inhibitor used to treat acid-related gastrointestinal conditions. A key intermediate in its synthesis is 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride.[19] While not a direct precursor, this compound represents a similar structural motif and highlights the importance of alkoxy-substituted pyridines in the synthesis of this class of drugs. The synthesis of rabeprazole involves the coupling of a substituted pyridine with a benzimidazole moiety.[1][20][21]

Caption: General synthesis of Rabeprazole.

B. Development of γ-Secretase Modulators for Alzheimer's Disease: γ-Secretase is an enzyme implicated in the production of amyloid-β (Aβ) peptides, which are associated with Alzheimer's disease.[22] Small molecules that modulate the activity of γ-secretase to reduce the production of the toxic Aβ42 peptide are promising therapeutic candidates.[23][24] Research has shown that incorporating a methoxypyridine motif into complex tetracyclic scaffolds can lead to potent γ-secretase modulators with improved solubility and pharmacokinetic properties.[23] In these structures, the this compound core serves as a key building block, with the pyridine nitrogen potentially interacting with the biological target and the methoxymethyl group contributing to the overall physicochemical profile of the drug candidate.[14][17][23]

Safety and Handling

As with all chemical reagents, proper handling and safety precautions are paramount when working with this compound.

GHS Hazard Classification

| Pictogram | Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

GHS classifications are based on data for structurally similar compounds such as 2-(methoxymethyl)pyridine and may not be exhaustive.[25] Always consult the specific Safety Data Sheet (SDS) from the supplier.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20]

-

Toxicology Profile

Conclusion

This compound is a strategically important building block for modern organic synthesis, particularly in the realm of drug discovery and development. Its combination of a pharmaceutically relevant pyridine core with a versatile methoxymethyl group provides chemists with a valuable tool for creating novel molecular architectures. A comprehensive understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in advancing chemical research.

References

-

An efficient synthesis fo rabeprazole. (n.d.). ResearchGate. Retrieved from [Link]

- An Efficient Synthesis of Rabeprazole Sodium. (2011). Asian Journal of Pharmaceutical Research, 1(1), 1-4.

- Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 28(24), 115734.

- Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds and pyridine intermediates. (2009). Google Patents.

- Preparation method of rabeprazole chloride and intermediate thereof. (2020). Google Patents.

-

Rabeprazole Sodium patented technology retrieval search results. (n.d.). Eureka | Patsnap. Retrieved from [Link]

- Wan, Z., et al. (2011). Pyridine-derived γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 21(16), 4832-4835.

-

Direct C-H Amination of Methoxyarenes with Amines via Deprotonative Metalation. (2014). DR-NTU. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Discovery of Clinical Candidate PF-06648671: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease. (2024). PubMed. Retrieved from [Link]

- Rogers, K., et al. (2012). Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease. Journal of Alzheimer's Disease, 31(4), 689-702.

- Pyridine: Human health tier II assessment. (2015). NICNAS.

- Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. (1991). Google Patents.

-

Novel Soluble Gamma-Secretase Modulators for the Treatment of Alzheimer's Disease Identification of the Molecular Target of Potent Gamma-Secretase Modulators. (n.d.). Cure Alzheimer's Fund. Retrieved from [Link]

- Pyridine Tox Profile. (n.d.).

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). HMDB. Retrieved from [Link]

-

IR Tables. (n.d.). UCSC. Retrieved from [Link]

-

Direct Arylation of Pyridines without the Use of Transition Metal Catalyst. (2014). The Royal Society of Chemistry. Retrieved from [Link]

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). J. Org. Chem..

-

Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). (n.d.). JOCPR. Retrieved from [Link]

- Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (2015). Google Patents.

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0281954). (n.d.). NP-MRD. Retrieved from [Link]

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2016). American Journal of Organic Chemistry, 6(1), 1-13.

-

FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

- Interpretation of mass spectra. (n.d.). University of Arizona.

-

Pyridine: Carcinogenic Potency Database. (n.d.). NIEHS. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

-

msbnk-casmi_2016-sm813501. (2016). MassBank. Retrieved from [Link]

-

3-Methoxypyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

RTECS NUMBER-UT3250000-Chemical Toxicity Database. (n.d.). CDC. Retrieved from [Link]

-

13C NMR SDBS-NMR-CDS-03-346. (n.d.). AIST. Retrieved from [Link]

-

3-METHOXY-PYRIDINE-1-OXIDE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

2-(Methoxymethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Cas 58418-62-5,this compound. (n.d.). LookChem. Retrieved from [Link]

-

Pyridine, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2022). NIH. Retrieved from [Link]

-

3-(Chloromethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum [chemicalbook.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. researchgate.net [researchgate.net]

- 11. article.sapub.org [article.sapub.org]

- 12. uni-saarland.de [uni-saarland.de]

- 13. scienceready.com.au [scienceready.com.au]

- 14. Pyridine-derived γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 16. scispace.com [scispace.com]

- 17. Discovery of Clinical Candidate PF-06648671: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 19. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]

- 20. asianjpr.com [asianjpr.com]

- 21. WO2009116072A2 - Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds and pyridine intermediates - Google Patents [patents.google.com]

- 22. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. curealz.org [curealz.org]

- 25. 2-(Methoxymethyl)pyridine | C7H9NO | CID 253220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Methoxymethyl)pyridine

Abstract

3-(Methoxymethyl)pyridine is a pivotal heterocyclic building block in medicinal chemistry and drug development, valued for its role as a versatile synthetic intermediate.[1][2] Its pyridine scaffold and functionalized methoxymethyl group allow for extensive structural modifications, which are essential for exploring structure-activity relationships (SAR). Accurate and comprehensive characterization of this compound is paramount to ensure purity, confirm structural integrity, and guarantee the reliability of downstream applications. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering both theoretical insights and practical, field-proven protocols.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with an understanding of the molecule's fundamental characteristics. This compound possesses a pyridine ring substituted at the 3-position with a methoxymethyl ether group.

| Property | Value | Source |

| CAS Number | 58418-62-5 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [3] |

| Boiling Point | 177.6 °C at 760 mmHg | [1] |

| Density | 1.01 g/cm³ | [1] |

The structure dictates the spectroscopic output. The nitrogen atom's electron-withdrawing nature and the arrangement of protons and carbons on the aromatic ring, combined with the flexible ether side chain, give rise to a unique and identifiable spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Theoretical Principles: The 'Why'

For this compound, ¹H and ¹³C NMR are used to confirm the substitution pattern on the pyridine ring and the integrity of the methoxymethyl side chain. The key causal factors influencing the spectra are:

-

Electronegativity: The nitrogen atom in the pyridine ring is highly electronegative, which deshields (shifts downfield) the adjacent α-protons (H-2 and H-6) and carbons (C-2 and C-6).

-

Anisotropic Effects: The π-system of the aromatic ring creates a magnetic field that deshields the aromatic protons, causing them to appear at a higher chemical shift than typical alkene protons.

-

Spin-Spin Coupling: Protons on adjacent carbons interact, leading to signal splitting. The magnitude of this splitting (coupling constant, J) provides information about the connectivity and relative orientation of the protons.

¹H NMR Analysis

The proton NMR spectrum provides a precise map of all hydrogen atoms in the molecule. The aromatic region will display four distinct signals for the pyridine ring protons, while the aliphatic region will show two signals for the methoxymethyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| H-2 | ~8.55 | s (broad) | - | Adjacent to nitrogen, most deshielded proton. |

| H-6 | ~8.50 | d | ~4.5 | Adjacent to nitrogen, coupled to H-5. |

| H-4 | ~7.65 | dt | ~7.8, 1.8 | Coupled to H-5 (large J) and H-2/H-6 (small J). |

| H-5 | ~7.25 | dd | ~7.8, 4.5 | Coupled to both H-4 and H-6. |

| -CH₂- | ~4.50 | s | - | Methylene protons adjacent to the aromatic ring and ether oxygen. |

| -OCH₃ | ~3.40 | s | - | Methyl protons of the ether group. |

Note: Predicted data is based on established chemical shift principles and data from analogous structures. Actual experimental values may vary slightly.

¹³C NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2 | ~149.5 | Adjacent to nitrogen, highly deshielded. |

| C-6 | ~148.0 | Adjacent to nitrogen, highly deshielded. |

| C-4 | ~135.0 | Aromatic carbon, deshielded. |

| C-3 | ~134.5 | Aromatic carbon bearing the substituent. |

| C-5 | ~123.0 | Aromatic carbon, shielded relative to C-4. |

| -CH₂- | ~73.0 | Methylene carbon adjacent to oxygen and the ring. |

| -OCH₃ | ~58.0 | Methyl carbon of the ether. |

Note: Predicted data is based on established chemical shift principles and data from analogous structures.

Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds are typical starting points. Use 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~240 ppm and a relaxation delay of 2-5 seconds are appropriate. A larger number of scans (e.g., 512 or more) will be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ residual peak to 77.16 ppm for ¹³C NMR.

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Theoretical Principles: The 'Why'

Molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The absorption of this energy is only possible if the vibration causes a change in the molecule's dipole moment. For this compound, the key functional groups—aromatic C-H, aromatic C=C/C=N, aliphatic C-H, and the C-O ether linkage—all have characteristic, dipole-changing vibrations.

Data Interpretation

The IR spectrum provides a qualitative fingerprint of the molecule, confirming the presence of its core structural components.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Stretching of sp² C-H bonds on the pyridine ring. |

| 2950-2850 | Aliphatic C-H Stretch | Medium | Stretching of sp³ C-H bonds in the -CH₂- and -CH₃ groups. |

| 1600-1550 | Aromatic C=C & C=N Stretch | Strong-Medium | Ring stretching vibrations characteristic of pyridine. |

| 1480-1420 | Aromatic C=C Stretch | Medium | Additional ring stretching vibrations. |

| 1150-1080 | C-O-C Asymmetric Stretch | Strong | The strong C-O ether stretch is a key diagnostic peak. |

Note: IR data for the closely related isomer 3-methoxypyridine shows characteristic peaks in these regions, supporting this analysis.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

-

Sample Application:

-

Place a single drop of neat (undiluted) liquid this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation, clues about its structure.

Theoretical Principles: The 'Why'

In a mass spectrometer, molecules are ionized, typically by losing an electron, to form a molecular ion (M⁺•). This ion is then accelerated through a magnetic or electric field, and its mass-to-charge ratio (m/z) is measured. The molecular ion can be unstable and may break apart into smaller, charged fragments. The pattern of these fragments is highly dependent on the molecule's structure, as fragmentation occurs at the weakest bonds or through stable rearrangements.

Data Interpretation

For this compound (MW = 123.15), the mass spectrum will confirm the molecular weight and reveal a fragmentation pattern consistent with its structure.

Expected Mass Spectrometry Data (Electron Ionization)

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 123 | [C₇H₉NO]⁺• | Molecular ion (M⁺•). |

| 122 | [M-H]⁺ | Loss of a hydrogen radical. |

| 108 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 92 | [M-OCH₃]⁺ | Loss of a methoxy radical, a common pathway for ethers. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation, resulting from cleavage of the entire side chain. |

Note: Fragmentation data is predicted based on common fragmentation rules. Data for the isomer 3-methoxypyridine shows a strong molecular ion at m/z 109, validating the expected stability of the pyridine ring system under ionization.

Fragmentation Pathway Diagram

Sources

The Versatile Building Block: A Technical Guide to 3-(Methoxymethyl)pyridine

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Substituted Pyridine

In the landscape of medicinal chemistry and organic synthesis, the pyridine scaffold is a privileged structure, integral to numerous FDA-approved drugs and advanced molecular entities.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of drug design. 3-(Methoxymethyl)pyridine (CAS No: 58418-62-5) emerges as a particularly valuable derivative within this class. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.

The strategic placement of a methoxymethyl group at the 3-position of the pyridine ring imparts a unique combination of steric and electronic characteristics. This functional group enhances the solubility and reactivity of the pyridine core and serves as a versatile synthetic handle for constructing more complex molecules.[2] As a key intermediate, this compound is instrumental in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, most notably as a foundational component in the development of proton pump inhibitors (PPIs).[3]

Core Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, providing the essential data for reaction planning and analytical monitoring.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [2][4] |

| Molecular Weight | 123.15 g/mol | [2] |

| CAS Number | 58418-62-5 | [2][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 177.6 °C at 760 mmHg | [3] |

| Density | 1.01 g/cm³ | [3] |

| Refractive Index | 1.496 | [3] |

| Flash Point | 62.8 °C | [3] |

Spectroscopic Analysis

-

¹H NMR: The spectrum is expected to show distinct signals for the four aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons adjacent to the oxygen, and a singlet for the methyl (-CH₃) protons of the methoxy group.

-

¹³C NMR: The spectrum should reveal seven distinct carbon signals: five for the sp² hybridized carbons of the pyridine ring (four CH and one C-O) and two for the sp³ hybridized carbons of the methoxymethyl group (-CH₂- and -OCH₃).

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z = 123. Key fragmentation patterns would likely involve the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O).

Synthesis and Mechanistic Insights

The most logical and industrially relevant pathway to this compound is the Williamson ether synthesis. This well-established Sₙ2 reaction provides a reliable and high-yielding route from commercially available precursors.

Causality of Pathway Choice: The Williamson ether synthesis is selected for its efficiency and operational simplicity. The reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide. For this specific target, 3-(hydroxymethyl)pyridine serves as the alcohol precursor, and a methyl halide provides the electrophilic methyl group. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the alcohol without competing side reactions.

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

While a specific peer-reviewed protocol for this exact transformation is not available, the following procedure is based on established Williamson ether synthesis methodologies and serves as a self-validating system.

Objective: To synthesize this compound from 3-(hydroxymethyl)pyridine and methyl iodide.

Materials:

-

3-(Hydroxymethyl)pyridine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Methyl iodide (CH₃I) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH three times with anhydrous hexane to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

-

Solvent and Reagent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. Dissolve 3-(hydroxymethyl)pyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 20 minutes.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium alkoxide.

-

Sₙ2 Reaction: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Trustworthiness through Self-Validation: The progress of this reaction can be reliably monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the 3-(hydroxymethyl)pyridine starting material. The final product's identity and purity should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring and the methoxymethyl substituent.

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, allowing for reactions such as N-oxidation and quaternization.

-

Aromatic Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution but is activated for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The 3-methoxy group can act as a directing group for deprotonative ortho-metallation, enabling functionalization at the 2- or 4-position.[5]

-

Methoxymethyl Group: This group is generally stable but can be cleaved under harsh acidic conditions. Its primary role is to act as a stable, lipophilic ether that can influence the pharmacokinetic properties of a final drug molecule.

Caption: Key reactivity pathways for this compound.

Application in Drug Development

This compound is a crucial intermediate in pharmaceutical R&D.[3] Its structure is a key component in the synthesis of various drug candidates targeting neurological disorders and other conditions.[2] A prominent example is its role as a precursor in the multi-step synthesis of Rabeprazole , a proton pump inhibitor used to treat acid-related gastrointestinal conditions. In the synthesis of Rabeprazole and its analogues, a substituted pyridine core, often derived from intermediates like this compound, is ultimately coupled with a benzimidazole moiety.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

GHS Hazard Statements: Although specific GHS classifications for this compound are not universally listed, related pyridine compounds are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Statements:

-

Prevention (P261, P264, P280): Avoid breathing mist/vapors. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[5]

-

Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Commercial suppliers recommend storage at 0-8°C.[2]

-

Disposal (P501): Dispose of contents/container in accordance with local, regional, national, and international regulations.

-

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is well-established in the fields of pharmaceutical and chemical development. Its versatile reactivity, coupled with the favorable properties imparted by the pyridine core, makes it an indispensable tool for the modern synthetic chemist. A thorough understanding of its physicochemical properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of novel chemical entities.

References

A Comprehensive Technical Guide to the Physicochemical Characterization of 3-(Methoxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of two critical physical properties of 3-(methoxymethyl)pyridine: its boiling point and density. As a key building block in the synthesis of novel pharmaceutical compounds, a thorough understanding of these fundamental characteristics is paramount for its effective use in research and development.[1][2] This document moves beyond a simple data sheet to offer a detailed examination of the experimental methodologies for determining these properties, grounded in established scientific principles.

Core Physicochemical Properties of this compound

This compound, identified by the CAS Number 58418-62-5, is a colorless to light yellow liquid utilized as a reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyridine ring substituted with a methoxymethyl group, dictates its physical and chemical behavior.

A summary of its key physical properties is presented below:

| Property | Value | Unit |

| Boiling Point | 177.6 (at 760 mmHg) | °C |

| Density | 1.01 | g/cm³ |

| Molecular Formula | C₇H₉NO | |

| Molecular Weight | 123.15 | g/mol |

| CAS Number | 58418-62-5 |

The Science Behind the Boiling Point: Intermolecular Forces

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] This physical constant is fundamentally governed by the strength of the intermolecular forces (IMFs) between molecules.[4][5][6][7] To transition from a liquid to a gaseous state, sufficient energy must be supplied to overcome these attractive forces.

In the case of this compound, the primary intermolecular forces at play are:

-

Dipole-Dipole Interactions: The pyridine ring, with its electronegative nitrogen atom, creates a permanent dipole moment in the molecule.[8] These dipoles align, resulting in an attractive force between adjacent molecules.

-

London Dispersion Forces: These are temporary attractive forces that arise from the random movement of electrons, creating instantaneous dipoles. The larger the molecule and the greater its surface area, the stronger the London dispersion forces.[5]

The presence of the ether group (methoxymethyl) also contributes to the molecule's polarity. Unlike molecules capable of hydrogen bonding, this compound lacks a hydrogen atom bonded to a highly electronegative atom (N, O, or F). Therefore, it does not exhibit this particularly strong type of IMF. The combined effect of dipole-dipole and London dispersion forces in this compound results in its characteristic boiling point of 177.6 °C.

Experimental Determination of Boiling Point

For accurate and reproducible determination of a liquid's boiling point, particularly when only small sample volumes are available, the micro boiling point method using a capillary tube is a standard and reliable technique.[9][10]

Principle of the Micro Boiling Point Method

This method relies on the principle that a liquid boils when its vapor pressure equals the external pressure.[3][11] An inverted capillary tube traps a small amount of air. As the liquid is heated, the trapped air expands and is replaced by the vapor of the substance. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, leading to a rapid and continuous stream of bubbles. Upon cooling, the vapor pressure drops, and when it once again matches the atmospheric pressure, the liquid is drawn into the capillary tube. This temperature is recorded as the boiling point.[11][12]

Step-by-Step Experimental Protocol

The following protocol outlines the micro boiling point determination:

-

Sample Preparation: A small sample of this compound (a few drops) is placed into a small test tube or a melting point tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.[13]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a melting point apparatus.[10]

-

Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium.[9]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Boiling Point Identification: The temperature at which a rapid and continuous stream of bubbles is observed is noted. The heat source is then removed.

-

Confirmation: As the apparatus cools, the bubbling will slow and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[12]

Below is a workflow diagram for the micro boiling point determination.

Caption: Workflow for the experimental determination of boiling point using the micro-capillary method.

Understanding and Measuring Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. For a pure liquid, density is a characteristic constant at a given temperature and pressure. It is an essential parameter in drug development for formulation, dosage calculations, and quality control.

Experimental Determination of Density

Several methods are available for the precise measurement of liquid density, with the choice often depending on the required accuracy and sample volume. Common techniques include the use of pycnometers, hydrometers, and oscillating densitometers.[14] The pycnometer method is a highly accurate gravimetric technique suitable for research settings.[15][16]

Principle of the Pycnometer Method

A pycnometer is a glass flask with a precisely known volume. The density of a liquid is determined by accurately measuring the mass of the pycnometer when empty, when filled with a reference liquid of known density (e.g., deionized water), and when filled with the sample liquid. By comparing these masses, the volume of the pycnometer and subsequently the density of the sample liquid can be calculated.

Step-by-Step Experimental Protocol

The following protocol is based on the principles outlined in standard methods like ASTM D1217 for using a Bingham pycnometer.[1][17]

-

Cleaning and Drying: The pycnometer is thoroughly cleaned, rinsed with a suitable solvent, and dried completely.

-

Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately determined using an analytical balance.

-

Calibration with Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass of the filled pycnometer is measured. The volume of the pycnometer can then be calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound.

-

Mass of Pycnometer with Sample: The mass of the pycnometer filled with the sample is measured at the same temperature as the calibration.

-

Density Calculation: The density of the sample is calculated using the formula: Density of sample = (Mass of sample) / (Volume of pycnometer) Where: Mass of sample = (Mass of pycnometer with sample) - (Mass of empty pycnometer)

The OECD Guideline 109 also provides a framework for determining the density of liquids.[14][18]

Below is a workflow diagram for density determination using a pycnometer.

Caption: Workflow for the experimental determination of density using a pycnometer.

Conclusion

The boiling point and density of this compound are crucial physicochemical parameters that influence its handling, reaction conditions, and application in synthetic chemistry. The standardized experimental protocols detailed in this guide provide a framework for the accurate and reliable determination of these properties, ensuring data integrity and reproducibility in a research and development setting. A firm grasp of the underlying scientific principles, particularly the role of intermolecular forces, allows for a deeper understanding of the behavior of this important chemical intermediate.

References

-

ASTM D1217-12, Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer, ASTM International, West Conshohocken, PA, 2016,

-

Boiling Point Determination. (n.d.). Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points. Retrieved from [Link]

-

LookChem. (n.d.). Cas 58418-62-5,this compound. Retrieved from [Link]

- OECD. (1995). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

OECD Guideline for Testing of Chemicals 109. Density of Liquids and Solids. (1995). Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Study.com. (n.d.). Explain the following using proper principles of intermolecular and intramolecular forces. Your answer must include references to both substances. Pyridine has a higher boiling point than benzene. Retrieved from [Link]

-

Analytice. (2021, January 14). OECD n°109: Density of liquids and solids. Retrieved from [Link]

-

Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Density Measurement: All You Need to Know. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 1). The Four Intermolecular Forces and How They Affect Boiling Points. Retrieved from [Link]

-

Saskia van der Vies. (n.d.). 2.4. Effects of Intermolecular Forces. In Introduction to Organic Chemistry. Retrieved from [Link]

-

RevisionDojo. (2025, December 8). Why Intermolecular Forces Affect Physical Properties. Retrieved from [Link]

-

Quora. (2017, October 20). How do intermolecular forces affect the boiling point of a molecule? Retrieved from [Link]

-

MaTestLab. (2024, April 14). Liquid Density Measurement US Lab. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. Retrieved from [Link]

-

University of St. Thomas. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]

Sources

- 1. store.astm.org [store.astm.org]

- 2. lookchem.com [lookchem.com]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 6. revisiondojo.com [revisiondojo.com]

- 7. quora.com [quora.com]

- 8. homework.study.com [homework.study.com]

- 9. chemconnections.org [chemconnections.org]

- 10. chymist.com [chymist.com]

- 11. Video: Boiling Points - Prep [jove.com]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. byjus.com [byjus.com]

- 14. oecd.org [oecd.org]

- 15. knowledge.reagecon.com [knowledge.reagecon.com]

- 16. mt.com [mt.com]

- 17. store.astm.org [store.astm.org]

- 18. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

A Technical Guide to the Solubility of 3-(Methoxymethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Physicochemical Landscape of 3-(Methoxymethyl)pyridine

This compound, with the chemical formula C₇H₉NO, is a substituted pyridine derivative that is a colorless to light yellow liquid at room temperature.[1] Its molecular structure, featuring a pyridine ring with a methoxymethyl group at the 3-position, imparts a unique combination of polarity and reactivity, making it a valuable intermediate in organic synthesis.[1][2]

The pyridine ring itself is a polar, aromatic heterocycle, and the nitrogen atom introduces a dipole moment, rendering it miscible with water and a wide array of organic solvents.[3][4][5] The introduction of a methoxymethyl group at the 3-position is expected to enhance its solubility in a range of organic media compared to the parent pyridine molecule.[1] This is attributed to the ether linkage which can participate in hydrogen bonding as an acceptor and the overall increase in the molecule's polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | [2][6] |

| Molecular Weight | 123.15 g/mol | [1][6] |

| Boiling Point | 177.6 °C at 760 mmHg | [2] |

| Density | 1.01 g/cm³ | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Topological Polar Surface Area | 22.1 Ų | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

Principles Governing Solubility in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent will be dictated by a balance of the following interactions:

-

Dipole-Dipole Interactions: The inherent polarity of the pyridine ring and the methoxymethyl group will lead to favorable interactions with polar solvents.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atom in the methoxymethyl group can act as hydrogen bond acceptors, promoting solubility in protic solvents like alcohols.

-

Van der Waals Forces: These non-polar interactions will play a role in the solubility in non-polar solvents.

Based on these principles, a qualitative prediction of the solubility of this compound in common organic solvents can be made.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High / Miscible | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen and oxygen atoms of this compound. |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High / Miscible | Strong dipole-dipole interactions are expected between the solute and solvent molecules.[7][8] |

| Non-Polar | Toluene, Hexane | Moderate to Low | Solubility will be dependent on the weaker van der Waals forces. While pyridine itself is miscible with hexane, the increased polarity of the methoxymethyl group may reduce solubility in very non-polar solvents.[5] |

It is important to note that these are predictions. For critical applications, experimental determination of solubility is essential.

Experimental Determination of Solubility

For researchers requiring precise solubility data, the following experimental protocols are recommended. The choice of method will depend on the required accuracy and available equipment.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound.[9]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The presence of undissolved liquid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the undissolved solute to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no undissolved liquid is transferred.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic undissolved droplets.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.

Diagram 1: Isothermal Shake-Flask Method Workflow

Caption: Workflow for the Isothermal Shake-Flask Method.

Gravimetric Method

This is a simpler method that does not require sophisticated analytical instrumentation but may be less accurate.

Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials:

-

Same as for the Isothermal Shake-Flask Method, excluding the analytical instrumentation.

-

Evaporating dish

-

Vacuum oven or desiccator

Protocol:

-

Prepare a saturated solution: Follow steps 1 and 2 of the Isothermal Shake-Flask Method.

-

Sample Collection: Pre-weigh a clean, dry evaporating dish. Filter a known volume of the saturated solution into the evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

-

Drying and Weighing: Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Calculation: The solubility is calculated by subtracting the initial weight of the evaporating dish from the final weight and dividing by the volume of the saturated solution used.

Diagram 2: Relationship of Intermolecular Forces and Solubility

Caption: Intermolecular forces driving solubility.

Conclusion

This compound is a polar heterocyclic compound with structural features that suggest high solubility or miscibility in a broad range of polar organic solvents, with potentially lower solubility in non-polar hydrocarbon solvents. For drug development and process chemistry applications where precise knowledge of solubility is critical, the experimental protocols detailed in this guide, particularly the Isothermal Shake-Flask Method, are strongly recommended. The principles and methodologies presented herein provide a robust framework for researchers to confidently assess and utilize the solubility properties of this compound.

References

-

LookChem. Cas 58418-62-5,this compound. [Link]

-

ResearchGate. The Experimental Determination of Solubilities. [Link]

-

Solubility of Things. Solubility of Pyridine (C₅H₅N). [Link]

-

chemeurope.com. Pyridine. [Link]

-

Wikipedia. Dimethylformamide. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Vantage Market Research. Pyridine Derivatives Market Report: Trends, Forecast 2029. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. knowledge-sourcing.com [knowledge-sourcing.com]

- 5. Pyridine [chemeurope.com]

- 6. Page loading... [guidechem.com]

- 7. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-(Methoxymethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the heterocyclic building block, 3-(Methoxymethyl)pyridine. We will explore its chemical identity, detail a robust synthetic protocol with mechanistic insights, and analyze its strategic importance and application in the landscape of modern pharmaceutical development. This document is structured to provide not just procedural knowledge but also the causal reasoning behind experimental choices, ensuring a thorough and practical understanding of this versatile compound.

Section 1: Introduction and Historical Context

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2][3] Its derivatives are of paramount interest due to their ability to modulate the physicochemical properties of molecules, such as solubility and metabolic stability, which are critical for developing effective therapeutics.[1][4] Among these derivatives, this compound (CAS No. 58418-62-5) has emerged as a particularly valuable intermediate.[1][5][6]

While there is no single seminal publication detailing its initial discovery, the history of this compound is intrinsically linked to the broader advancement of pyridine chemistry throughout the 20th century. Its synthesis and utility were established through the systematic exploration of functionalizing the pyridine core, a field significantly advanced by reactions like the Chichibabin synthesis for the pyridine ring itself.[7] The recognition of its value grew as medicinal chemists sought reliable building blocks to optimize structure-activity relationships (SAR) in drug candidates.[1]

Section 2: Physicochemical Properties and Structural Analysis

A comprehensive grasp of a molecule's properties is essential for its effective deployment in synthesis and drug design. This compound is a colorless to light yellow liquid with a distinct odor.[5][6] Its structure, featuring a methoxymethyl group at the 3-position of the pyridine ring, makes it a valuable and versatile component for creating new chemical entities.[5] This substitution enhances both the reactivity and solubility of the pyridine derivative.[6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 58418-62-5 | [5][6][8] |

| Molecular Formula | C₇H₉NO | [5][6][8] |

| Molecular Weight | 123.15 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 177.6 °C at 760 mmHg | [5] |

| Density | 1.01 g/cm³ | [5] |

| Flash Point | 62.8 °C | [5] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Rotatable Bond Count | 2 | [8] |

The pyridine nitrogen provides a site for hydrogen bonding and modulates the molecule's overall basicity, while the ether oxygen of the methoxymethyl group adds another hydrogen bond acceptor site. This dual functionality is highly advantageous in establishing interactions with biological targets.

Section 3: Synthesis and Mechanistic Rationale

Several synthetic routes to this compound exist. A common and reliable laboratory-scale method is the Williamson ether synthesis, starting from the readily available pyridine-3-methanol. This approach is valued for its high yields and straightforward execution.

Field-Proven Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the methylation of the hydroxyl group of pyridine-3-methanol. The core of the reaction is the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a methylating agent in a classic Sₙ2 reaction.

Experimental Protocol:

-

Reaction Setup: A dry 250 mL three-necked, round-bottom flask is fitted with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

-

Reagent Suspension: Anhydrous tetrahydrofuran (THF, 80 mL) is added to the flask, followed by the careful addition of sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol). The suspension is cooled to 0 °C using an ice-water bath.

-

Expert Insight: The use of anhydrous solvent and a nitrogen atmosphere is critical. Sodium hydride reacts violently with water and its reactivity would be quenched, halting the formation of the necessary alkoxide.

-

-